molecular formula C22H20N4O3S2 B2816774 N-(5-methyl-1,2-oxazol-3-yl)-2-({3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide CAS No. 500112-41-4

N-(5-methyl-1,2-oxazol-3-yl)-2-({3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide

Cat. No.: B2816774
CAS No.: 500112-41-4
M. Wt: 452.55
InChI Key: JZPLOMYRKVNWSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a complex tricyclic scaffold comprising an 8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-triene core, substituted with a phenyl group at position 4 and a 5-methyl-1,2-oxazol-3-yl acetamide moiety via a sulfanyl linker. While direct pharmacological data for this compound are absent in the provided evidence, structural analogs (e.g., oxadiazole and thiadiazole derivatives) suggest plausible applications in enzyme inhibition or antimicrobial activity .

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S2/c1-13-11-17(25-29-13)23-18(27)12-30-22-24-20-19(15-9-5-6-10-16(15)31-20)21(28)26(22)14-7-3-2-4-8-14/h2-4,7-8,11H,5-6,9-10,12H2,1H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPLOMYRKVNWSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-methyl-1,2-oxazol-3-yl)-2-({3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide is a complex organic compound with potential biological activity. Its structure includes an oxazole ring and a thiazole moiety, which are known to exhibit various pharmacological properties. This article reviews the biological activities associated with this compound, including antimicrobial, anticancer, and other therapeutic effects.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight337.34 g/mol
Molecular FormulaC17H15N5O3
LogP1.7717
Polar Surface Area75.098 Å
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds in the same class as N-(5-methyl-1,2-oxazol-3-yl)-2-(sulfanyl)acetamide. For instance, derivatives have shown potent inhibitory effects against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 µM .

Table 1: Antimicrobial Activity of Related Compounds

Compound IDBacterial StrainMIC (µM)
3gPseudomonas aeruginosa0.21
3gEscherichia coli0.21
3fMicrococcus luteusTBD

Cytotoxicity

The cytotoxic effects of related compounds have been assessed using the MTT assay on various cell lines including HaCat and Balb/c 3T3 cells. These studies revealed promising results indicating that certain derivatives possess selective cytotoxicity against cancerous cells while sparing normal cells .

Molecular docking studies suggest that the compound interacts with key bacterial enzymes such as MurD and DNA gyrase, forming significant interactions that inhibit their activity. The binding energies observed for these interactions were comparable to established antibiotics like ciprofloxacin, indicating a potential for developing new antimicrobial agents based on this scaffold .

Case Studies

One notable case study involved the synthesis and evaluation of thiazolo[4,5-b]pyridine derivatives that share structural similarities with N-(5-methyl-1,2-oxazol-3-yl)-2-(sulfanyl)acetamide. The study found that these compounds exhibited not only antibacterial but also antifungal activities against strains such as Candida, highlighting their broad-spectrum antimicrobial potential .

Comparison with Similar Compounds

Structural and Electronic Comparison with Similar Compounds

Core Structural Analogues

The tricyclic framework distinguishes the target compound from bicyclic or monocyclic analogs. Key comparisons include:

Compound Name Core Structure Key Substituents Structural Differentiation
Target Compound 8-thia-4,6-diazatricyclo[7.4.0] 5-methyl-1,2-oxazole, phenyl Tricyclic, sulfur/nitrogen-rich
(6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid Bicyclic 5-thia-1-aza Tetrazolyl, methyl-thiadiazole Bicyclic, lacks tricyclic rigidity
N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g) Monocyclic 1,3,4-oxadiazole Indol-3-ylmethyl, methylphenyl Simpler scaffold, flexible linker

Key Observations :

  • The 1,2-oxazole substituent differs from 1,3,4-oxadiazole or thiadiazole groups in analogs, altering electronic distribution (e.g., oxazole’s lower aromaticity vs. oxadiazole) .
Electronic and Isovalent Considerations

Per Boudart’s principles, "isovalency" (similar valence electron count) rather than strict isoelectronicity may govern reactivity. The target compound’s sulfur and nitrogen atoms create electron-deficient regions, akin to thiadiazole derivatives in .

Pharmacological and Biochemical Comparisons

Enzyme Inhibition Potential

Analogous compounds (e.g., 8g in ) exhibit enzyme inhibition via sulfanyl-acetamide linkers interacting with active sites. The target compound’s tricyclic system may enhance binding affinity but reduce solubility due to increased hydrophobicity. For example:

Compound Enzyme Inhibition Activity (Hypothetical) Solubility (Predicted)
Target Compound High (rigid scaffold) Low (tricyclic core)
8g Moderate (flexible linker) Moderate (monocyclic)
Compound m High (tetrazolyl group) Low (bicyclic, polar)
Antimicrobial Activity

Thiadiazole and oxadiazole derivatives (e.g., ) often display antimicrobial properties. The target compound’s phenyl and methyl-oxazole groups may mimic hydrophobic interactions seen in Gram-positive bacterial inhibitors, though its larger size could limit membrane penetration .

Stability and Reactivity
  • The tricyclic system’s fused rings may improve thermal stability but increase susceptibility to enzymatic degradation at sulfur/nitrogen sites.
  • Thiadiazole analogs () show higher acid stability due to aromatic heterocycles, whereas the target compound’s oxazole may hydrolyze under acidic conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.